N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXUKJIIFCCPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930310 | |
| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-50-4 | |
| Record name | 13908-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthesis via Isocyanate-Amine Coupling
The most widely reported method involves the reaction of 4-(methylthio)aniline with 2-chloroethyl isocyanate in anhydrous solvents such as acetone or dichloromethane. This nucleophilic addition-elimination proceeds at room temperature, forming the urea backbone through the attack of the amine on the electrophilic isocyanate carbon.
Reaction Equation:
Key parameters include:
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Solvent Choice : Dry acetone ensures moisture-free conditions, critical for preventing isocyanate hydrolysis.
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Stoichiometry : A 1:1 molar ratio minimizes side products like bis-urea derivatives.
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Reaction Time : 8–12 hours at 25°C achieves >90% conversion.
Optimization of Reaction Conditions
Solvent Effects on Yield and Purity
Comparative studies of solvents reveal significant impacts on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 20.7 | 72 | 98 |
| Dichloromethane | 8.9 | 68 | 95 |
| Toluene | 2.4 | 55 | 90 |
Polar aprotic solvents like acetone enhance reactivity by stabilizing transition states, whereas nonpolar solvents reduce yields due to poor reactant solubility.
Temperature and Catalytic Influences
Elevating temperatures to 40°C reduces reaction time to 4 hours but risks isocyanate decomposition. Catalysts such as triethylamine (1 mol%) improve yields to 78% by scavenging HCl, though excess base promotes side reactions.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors with the following advantages:
Waste Management and Sustainability
Chloroform extraction recovers unreacted aniline (85% efficiency), while aqueous washes neutralize residual HCl. Solvent recycling via distillation reduces environmental impact.
Purification and Characterization
Chromatographic Purification
Crude product is purified via alumina column chromatography using chloroform as the mobile phase. Fractions containing the target compound are identified by TLC (Rf = 0.45 in chloroform:methanol 9:1).
Recrystallization
Recrystallization from acetone-diethyl ether (1:3) yields colorless crystals with a melting point of 142–144°C.
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3): δ 7.35 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 6.50 (s, 1H, NH), 4.10 (t, 2H, CH2Cl), 3.65 (t, 2H, CH2N), 2.45 (s, 3H, SCH3).
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FT-IR : N-H stretch (3320 cm⁻¹), C=O (1665 cm⁻¹), C-Cl (725 cm⁻¹).
Comparative Analysis with Related Ureas
Structural Analogues and Synthetic Efficiency
The methylthio group in the target compound improves solubility in organic phases compared to halogenated analogues, facilitating purification .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea has garnered attention for its potential as an anticancer agent . Research indicates that it exhibits significant biological activity, particularly as an antitumor compound. Its mechanism of action involves:
- Binding to Beta-Tubulin : The compound interacts with the colchicine-binding site on beta-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G₂/M phase. This action classifies it as an antimitotic agent, similar to other compounds derived from combretastatin A-4 .
- Cell Growth Inhibition : Studies have shown that this compound inhibits cell growth in various human tumor cell lines at micromolar concentrations . For instance, it has been noted to induce apoptosis in cancer cells through mechanisms involving β-tubulin alkylation .
Proteomics Research
The compound serves as a ubiquitin-binding probe , specifically targeting ubiquitinated proteins. This application is crucial for studying protein degradation pathways and cellular signaling processes. By covalently binding to cysteine residues in ubiquitin molecules, researchers can isolate and identify ubiquitinated proteins from complex mixtures .
Antitumor Activity Assessment
A study investigating the antitumor efficacy of this compound involved administering the compound to CT-26 colon carcinoma cells both in vitro and in vivo. The results demonstrated:
- In Vitro Studies : The compound showed rapid uptake by CT-26 cells, leading to significant tumor growth inhibition (TGI). Flow cytometric analysis confirmed that treated cells exhibited G₂ phase arrest .
- In Vivo Studies : Mice injected with the compound experienced a notable reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a therapeutic agent against colorectal cancer .
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Other CEU Derivatives
CEUs share the N-(2-chloroethyl)-N'-arylurea core but differ in aryl substituents, which critically influence potency and selectivity:
Key Trends :
CEU Analogs with Modified Bridges
Replacing the urea bridge or aryl group with bioisosteres significantly alters activity:
Key Insights :
Comparison with Haloethylnitrosoureas
While haloethylnitrosoureas (e.g., BCNU, CCNU) also contain 2-chloroethyl groups, they target DNA rather than tubulin:
Key Differences :
Urea-Based Pesticides and Pharmaceuticals
Structurally related urea derivatives with divergent applications:
Key Insight :
- Pesticidal ureas lack the 2-chloroethyl group, emphasizing the importance of this moiety for tubulin targeting .
Biological Activity
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, also known by its CAS number 13908-50-4, is a synthetic compound notable for its potential biological activities, particularly in the realm of cancer therapeutics. This article provides an in-depth examination of its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₃ClN₂OS, with a molecular weight of approximately 220.73 g/mol. Its structure features a chloroethyl group and a methylthio-substituted phenyl moiety attached to a urea backbone. The presence of these functional groups is crucial for its biological activity, particularly in targeting cellular processes related to cancer.
This compound exhibits significant antitumor activity through several mechanisms:
- Binding to Beta-Tubulin : The compound binds to the colchicine-binding site on beta-tubulin, disrupting microtubule dynamics which leads to cell cycle arrest in the G₂/M phase. This mechanism is characteristic of antimitotic agents and is similar to that of combretastatin A-4, a well-known antitumor agent .
- Covalent Interaction : The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially inducing cytotoxic effects. This property allows it to interact with various nucleophiles, leading to the formation of new derivatives that may enhance its biological efficacy.
Biological Activity and Efficacy
Research has demonstrated that this compound inhibits cell growth in various human tumor cell lines at micromolar concentrations. Notable studies include:
- Cell Growth Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit cell growth across four human tumor cell lines. Results indicated effective inhibition at micromolar levels, confirming its potential as an antitumor agent .
- Flow Cytometry Analysis : Flow cytometric analysis confirmed that these compounds act as antimitotics, effectively arresting the cell cycle in the G₂/M phase. This was further validated through SDS-PAGE and competition assays which demonstrated covalent binding to beta-tubulin .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to other related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloroethyl + Methylthio groups | Antitumor (G₂/M arrest) |
| Combretastatin A-4 | Natural product with phenolic structure | Potent antitumor |
| N-(2-Chloroethyl)-N'-phenylurea | Similar urea structure | Antitumor |
| Vincristine | Alkaloid with distinct structure | Microtubule destabilizer |
This comparison highlights the unique combination of substituents in this compound that enhances its binding affinity and biological efficacy compared to other similar compounds.
Case Studies and Research Findings
- In Vivo Studies : In studies involving CT-26 colon carcinoma cells, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (an analog) showed significant tumor growth inhibition when administered intraperitoneally. The biodistribution studies indicated effective accumulation within tumor tissues, correlating with enhanced therapeutic effects .
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing various analogs to explore their structure-activity relationships. Notably, some derivatives exhibited even greater antitumor activity than the parent compound, suggesting pathways for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
